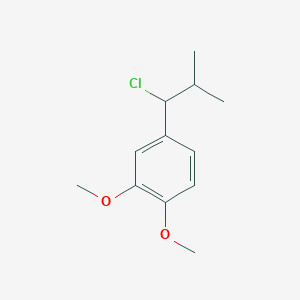

alpha-Isopropyl-veratryl chloride

Descripción

Propiedades

Fórmula molecular |

C12H17ClO2 |

|---|---|

Peso molecular |

228.71 g/mol |

Nombre IUPAC |

4-(1-chloro-2-methylpropyl)-1,2-dimethoxybenzene |

InChI |

InChI=1S/C12H17ClO2/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12H,1-4H3 |

Clave InChI |

BJDCPVUEQGRSTF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C1=CC(=C(C=C1)OC)OC)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares α-isopropyl-veratryl chloride with two analogs: 3-methyl-2-(3,4-dimethoxyphenyl)butyronitrile (CAS 20850-49-1) and benzyl alcohol derivatives .

Structural and Functional Differences

| Property | α-Isopropyl-veratryl Chloride | 3-Methyl-2-(3,4-dimethoxyphenyl)butyronitrile | Benzyl Alcohol Derivatives |

|---|---|---|---|

| Functional Group | Chloride (-Cl) | Nitrile (-CN) | Hydroxyl (-OH) |

| Backbone | Veratryl (3,4-dimethoxy) | Veratryl (3,4-dimethoxy) | Phenyl (no methoxy) |

| Substituent | Isopropyl | Methyl | Variable (e.g., alkyl) |

| Reactivity | Electrophilic alkylation | Nucleophilic addition (via nitrile) | Esterification/oxidation |

| Applications | Pharmaceutical intermediates | Agrochemicals, polymer precursors | Solvents, fragrances |

Key findings:

- Electrophilicity : The chloride group in α-isopropyl-veratryl chloride makes it more reactive in electrophilic substitution compared to the nitrile-containing analog, which favors nucleophilic reactions .

- Solubility : Both veratryl-based compounds exhibit moderate polarity due to methoxy groups, but the hydroxyl group in benzyl alcohol derivatives increases water solubility.

Stability and Handling

- α-Isopropyl-veratryl chloride is moisture-sensitive due to the labile C-Cl bond, requiring anhydrous storage. In contrast, the nitrile analog (CAS 20850-49-1) shows higher stability under ambient conditions .

Métodos De Preparación

Standard Chloromethylation Protocol

Veratrol is dissolved in toluene and reacted with a chloromethylating agent, such as chloromethyl methyl ether (MOMCl), in the presence of a Lewis acid catalyst (e.g., ZnCl). The reaction proceeds via electrophilic aromatic substitution, with the chloromethyl group attaching preferentially at the para position relative to the methoxy groups.

Reaction Conditions:

-

Solvent: Toluene (optimal for stability and reactivity)

-

Temperature: 60–85°C

-

Catalyst: ZnCl (5–10 mol%)

-

Time: 2–4 hours

The toluene solvent is retained for subsequent reactions to avoid decomposition of the thermally unstable veratryl chloride intermediate.

The introduction of an isopropyl group into the veratryl chloride structure may occur through two primary pathways:

Alkylation of Veratryl Chloride

Veratryl chloride can undergo Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst. This reaction substitutes the chloromethyl group with an isopropyl moiety, forming this compound.

Reaction Scheme:

Optimization Insights:

-

Catalyst: AlCl or FeCl (10–15 mol%)

-

Solvent: Dichloromethane or toluene

-

Temperature: 25–40°C (to minimize side reactions)

-

Yield: 70–85% (theoretical, dependent on steric hindrance)

Direct Synthesis via Modified Chloromethylation

An alternative approach involves substituting the chloromethylating agent with an isopropyl-containing reagent. For example, using isopropyl chloromethyl ether could directly introduce the isopropyl group during the chloromethylation step. However, this method remains hypothetical, as no peer-reviewed studies explicitly document its application to veratrol.

Phase Transfer Catalysis for Enhanced Efficiency

The use of phase transfer catalysts (PTCs) significantly improves reaction kinetics and yield in veratryl chloride derivatization. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), facilitate the migration of reactants between organic and aqueous phases, particularly in biphasic systems.

Key Catalysts and Conditions:

| Catalyst | Concentration (% wt) | Temperature (°C) | Yield Improvement |

|---|---|---|---|

| Tetrabutylammonium bromide | 1–3 | 80–88 | 15–20% |

| Benzyltriethylammonium chloride | 2–5 | 70–85 | 10–15% |

These catalysts enable reactions at lower temperatures (80–88°C vs. 95°C) and reduce by-products such as veratryl alcohol.

Solvent Systems and By-Product Management

Toluene remains the solvent of choice due to its compatibility with veratrol and veratryl chloride. However, the addition of ketones (e.g., acetone, methyl isobutyl ketone) enhances solubility and reduces side reactions.

Solvent Composition for Optimal Results:

-

Toluene: 70–80% (v/v)

-

Acetone: 7–15% (v/v)

-

Water: 5–10% (v/v, for cyanide reactions)

By-products like veratryl alcohol are minimized through precise stoichiometry and rapid reaction times (1.5–2.5 hours).

Industrial-Scale Considerations

Scalable production of this compound requires:

-

Continuous Reactors: Tubular reactors with in-line monitoring for temperature and pH control.

-

Distillation Protocols: Fractional distillation under reduced pressure (6 mbar) to isolate the product at 162–164°C.

-

Waste Management: Neutralization of acidic by-products with sodium bicarbonate and recycling of toluene.

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing alpha-Isopropyl-veratryl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of veratrole with isopropyl chloride using Lewis acid catalysts (e.g., AlCl₃). Key parameters include maintaining anhydrous conditions, controlling temperature (0–5°C to suppress side reactions), and optimizing molar ratios (veratrole:isopropyl chloride = 1:1.2). Post-reaction purification via fractional distillation (15 mmHg, 80–85°C) improves purity. Yield optimization requires iterative testing of catalyst loading (5–10 mol%) and reaction time (2–6 hrs) . Safety protocols mandate PPE and fume hood use due to lachrymatory and corrosive hazards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are primary tools. For NMR, dissolve samples in CDCl₃ and reference tetramethylsilane (TMS) for chemical shift calibration (δ 0 ppm). IR analysis should focus on C-Cl stretches (550–850 cm⁻¹) and aromatic C-H vibrations (3000–3100 cm⁻¹). Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Standardize data by comparing with published spectra of structurally analogous veratryl compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested via EN 374 for chemical resistance) and safety goggles. Conduct reactions in fume hoods with spill trays. Immediate first aid for exposure includes flushing eyes/skin with water for 15 minutes and seeking medical attention. Store the compound in airtight, amber glass containers under nitrogen to prevent hydrolysis .

Q. How can researchers efficiently locate prior studies on this compound in academic databases?

- Methodological Answer : Use keyword combinations like This compound synthesis, veratrole derivatives, and C₉H₁₁ClO₂ (molecular formula). Expand searches to include alternative nomenclature (e.g., 1-isopropyl-3,4-dimethoxybenzyl chloride). Prioritize peer-reviewed journals indexed in SciFinder or Reaxys, filtering for studies with full experimental reproducibility details .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of this compound in aromatic substitution reactions?

- Methodological Answer : The isopropyl group induces steric hindrance, directing electrophilic attack to the para position of the veratryl ring. Computational studies (DFT calculations at B3LYP/6-31G* level) can model charge distribution and transition states. Validate predictions experimentally via competitive reactions with substituted benzenes, analyzing product ratios via GC-MS .

Q. How does solvent polarity influence the thermal stability of this compound, and what degradation pathways dominate under accelerated aging conditions?

- Methodological Answer : Conduct stability studies in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents at 40–120°C. Monitor degradation via HPLC, identifying primary byproducts (e.g., veratric acid from hydrolysis). Kinetic analysis (Arrhenius plots) quantifies activation energy (Eₐ) for decomposition. Control humidity (<5% RH) to isolate solvent effects .

Q. What computational strategies can predict the environmental persistence and toxicity of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and LC₅₀ values for aquatic organisms. Molecular docking simulations assess binding affinity to biological targets (e.g., acetylcholinesterase). Cross-reference predictions with experimental ecotoxicity data from Daphnia magna assays .

Q. How can contradictory literature data on the compound’s solubility in aqueous-organic mixtures be resolved?

- Methodological Answer : Replicate solubility tests (shake-flask method) across labs using standardized buffers (pH 4–10) and solvent ratios (e.g., water:ethanol 70:30). Control variables include temperature (±0.1°C) and equilibration time (24 hrs). Statistical meta-analysis (e.g., ANOVA) identifies outliers attributable to impurities or measurement techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.